A Technical Guide to the Mass Spectrometric Fragmentation of (3R)-3-cyano-5-methylhexanoic acid
A Technical Guide to the Mass Spectrometric Fragmentation of (3R)-3-cyano-5-methylhexanoic acid
Abstract
This technical guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of (3R)-3-cyano-5-methylhexanoic acid (C8H13NO2, Molecular Weight: 155.19 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By understanding the interplay between the molecule's core functional groups—a carboxylic acid, a nitrile, and a branched alkyl chain—this guide offers a predictive framework for structural confirmation, impurity profiling, and metabolic studies. Key fragmentation mechanisms, including alpha-cleavage, McLafferty rearrangements, and neutral losses, are detailed, supported by theoretical m/z values and visual diagrams. Furthermore, this guide presents a standardized experimental workflow for acquiring high-quality mass spectra for this class of compounds, ensuring analytical rigor and data reproducibility.
Introduction
(3R)-3-cyano-5-methylhexanoic acid is a chiral molecule featuring a unique combination of a carboxylic acid, a nitrile, and a branched alkyl chain. Such polyfunctional molecules are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or building blocks. Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation and quantification of these compounds. The ability to predict and interpret the fragmentation pattern is paramount for confirming molecular identity, identifying metabolites, and characterizing impurities during process development and quality control.
This guide provides a comprehensive, field-proven perspective on the expected fragmentation behavior of (3R)-3-cyano-5-methylhexanoic acid. We will explore the distinct fragmentation cascades initiated by different ionization methods, explaining the chemical principles that govern bond cleavage and rearrangement reactions.
Molecular Structure and Functional Group Analysis
The fragmentation of a molecule is dictated by its structure. The key features of (3R)-3-cyano-5-methylhexanoic acid that will govern its mass spectrometric behavior are:
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Carboxylic Acid (-COOH): This group is a charge site, particularly in ESI. It is prone to characteristic neutral losses, such as H₂O (18 Da) and CO₂ (44 Da), and can direct fragmentation via the McLafferty rearrangement.[1][2]
-
Nitrile (-C≡N): The nitrile group influences the fragmentation of adjacent bonds. The loss of HCN (27 Da) is a possible fragmentation pathway.[3]
-
Alkyl Backbone: The branched isobutyl-like chain offers sites for straightforward carbon-carbon bond cleavages, leading to a series of alkyl fragments.
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Molecular Weight: 155.19 g/mol .
The interplay of these groups will result in a unique mass spectrum that serves as a molecular fingerprint.
Predicted Fragmentation Pathways: Electron Ionization (EI-MS)
Electron Ionization (EI) is a hard ionization technique that generates a molecular radical cation (M⁺•) with high internal energy, leading to extensive fragmentation.[4] The resulting spectrum is rich in structural information. For (3R)-3-cyano-5-methylhexanoic acid, the molecular ion peak at m/z 155 is expected to be weak or potentially absent, a common characteristic for aliphatic carboxylic acids.[1][5]
Key EI Fragmentation Mechanisms:
-
Alpha-Cleavage: This involves the cleavage of bonds adjacent (alpha) to a functional group, which can stabilize the resulting positive charge.[6]
-
Cleavage adjacent to the carbonyl group: Loss of the alkyl side chain (•C₅H₁₀CN) is less likely. More probable is the cleavage leading to the loss of the carboxyl group.
-
Cleavage adjacent to the nitrile group: Cleavage of the C-C bond alpha to the nitrile group can lead to the formation of stable ions.
-
-
McLafferty Rearrangement: This is a highly characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen.[6][7][8] (3R)-3-cyano-5-methylhexanoic acid has accessible γ-hydrogens on the C5-methyl group. The rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β bond.
-
Neutral Losses from the Carboxylic Acid:
-
Loss of •OH (17 Da): Formation of an acylium ion at m/z 138 .
-
Loss of •COOH (45 Da): Formation of an alkyl fragment ion at m/z 110 .
-
-
Alkyl Chain Fragmentation:
-
Loss of an isobutyl radical (•C₄H₉, 57 Da): Cleavage of the C3-C4 bond would yield a fragment at m/z 98 .
-
Loss of an isopropyl radical (•C₃H₇, 43 Da): Cleavage at the C4-C5 bond would result in a fragment at m/z 112 .
-
The following diagram illustrates the primary predicted fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation of (3R)-3-cyano-5-methylhexanoic acid.
Predicted Fragmentation Pathways: Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal in-source fragmentation.[4] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Positive Ion Mode ([M+H]⁺, m/z 156)
In positive mode, the molecule will likely be protonated at the carboxylic acid oxygen or the nitrile nitrogen. Collision-Induced Dissociation (CID) of the precursor ion at m/z 156 will likely proceed via the following pathways:
-
Loss of Water (H₂O, 18 Da): A common loss from protonated carboxylic acids, leading to a product ion at m/z 138 .
-
Loss of Ammonia (NH₃, 17 Da): If protonation occurs at the nitrile, subsequent rearrangement can lead to the loss of ammonia, yielding a fragment at m/z 139 .
-
Loss of Formic Acid (HCOOH, 46 Da): This corresponds to the loss of the carboxyl group as a neutral molecule, resulting in an ion at m/z 110 .
Negative Ion Mode ([M-H]⁻, m/z 154)
In negative ion mode, the carboxylic acid is deprotonated to form a carboxylate anion.[9][10][11] The fragmentation of this anion is often highly diagnostic.
-
Loss of Carbon Dioxide (CO₂, 44 Da): This is a very common and energetically favorable fragmentation for carboxylate anions, resulting from decarboxylation.[11] This would produce a prominent product ion at m/z 110 .
-
Loss of Isobutylene (C₄H₈, 56 Da): Cleavage of the alkyl chain could lead to a fragment ion at m/z 98 .
The following diagram illustrates the primary predicted fragmentation pathways under ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation pathways.
Summary of Predicted Key Fragments
The table below summarizes the most likely and diagnostic fragment ions for the structural confirmation of (3R)-3-cyano-5-methylhexanoic acid.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Mechanism |
| EI | 155 (M⁺•) | 99 | C₄H₈ (56) | McLafferty Rearrangement |
| 155 (M⁺•) | 110 | •COOH (45) | Alpha-Cleavage | |
| 155 (M⁺•) | 98 | •C₄H₉ (57) | C-C Bond Cleavage | |
| ESI (+) MS/MS | 156 ([M+H]⁺) | 138 | H₂O (18) | Dehydration |
| 156 ([M+H]⁺) | 110 | HCOOH (46) | Neutral Loss of Formic Acid | |
| ESI (-) MS/MS | 154 ([M-H]⁻) | 110 | CO₂ (44) | Decarboxylation |
Recommended Experimental Protocol
To obtain high-quality, reproducible mass spectra for (3R)-3-cyano-5-methylhexanoic acid, the following workflows are recommended. These protocols are designed to be self-validating through the inclusion of system suitability checks and quality controls.
GC-MS for EI Fragmentation
Due to the polarity of the carboxylic acid, derivatization is often required to improve chromatographic peak shape and volatility for GC-MS analysis.[12][13][14][15]
Workflow:
Caption: GC-MS experimental workflow with derivatization.
LC-MS for ESI Fragmentation
LC-MS is well-suited for analyzing polar compounds like carboxylic acids directly, without derivatization.[9][16][17]
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